molecular formula C7H4ClFO B118832 2-Fluorobenzoyl chloride CAS No. 393-52-2

2-Fluorobenzoyl chloride

Cat. No.: B118832
CAS No.: 393-52-2
M. Wt: 158.56 g/mol
InChI Key: RAAGZOYMEQDCTD-UHFFFAOYSA-N
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Description

2-Fluorobenzoyl chloride is an organic compound with the chemical formula C7H4ClFO. It is a colorless to faintly colored liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

Target of Action

2-Fluorobenzoyl chloride is a reagent commonly used in organic synthesis. It primarily targets organic compounds with active hydrogen atoms, such as amines and alcohols .

Mode of Action

The compound interacts with its targets through a process known as acylation. In this reaction, this compound reacts with compounds like ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate . This is a common reaction in organic chemistry where an acyl group is transferred from one molecule to another.

Biochemical Pathways

The compound plays a crucial role in the synthesis of various organic compounds, which may subsequently participate in various biochemical pathways .

Pharmacokinetics

Its bioavailability would likely depend on the specific conditions of its use, including the presence of other compounds and the pH of the environment .

Result of Action

The primary result of this compound’s action is the formation of new organic compounds through acylation. For example, it has been used in the preparation of 3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at room temperature . It’s also sensitive to moisture and can react violently with water . Therefore, it’s crucial to handle and store this compound properly to maintain its reactivity and prevent hazardous reactions.

Biochemical Analysis

Biochemical Properties

2-Fluorobenzoyl chloride has been used in the preparation of 3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester This suggests that it can participate in biochemical reactions involving the formation of ester bonds

Cellular Effects

It has been used to develop a method for the determination of metformin hydrochloride in biological fluids . This suggests that it may have some influence on cell function, possibly through interactions with cell signaling pathways, gene expression, or cellular metabolism.

Molecular Mechanism

It is known to react with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate which on ring closure yields heteroannulated oxazinone . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known to decompose in water to form HCl with the generation of heat . This suggests that it may have some stability issues and could degrade over time.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorobenzoyl chloride is typically synthesized through the reaction of 2-fluorobenzoic acid with thionyl chloride. The reaction proceeds as follows:

C6H4FO2OH+SOCl2C6H4FOCl+SO2+HCl\text{C6H4FO2OH} + \text{SOCl2} \rightarrow \text{C6H4FOCl} + \text{SO2} + \text{HCl} C6H4FO2OH+SOCl2→C6H4FOCl+SO2+HCl

This reaction is carried out under reflux conditions, and the resulting product is purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and efficiency. The use of thionyl chloride is preferred due to its effectiveness in converting carboxylic acids to acyl chlorides .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    2-Fluorobenzoic Acid: Formed from hydrolysis.

    2-Fluorobenzyl Alcohol: Formed from reduction

Scientific Research Applications

2-Fluorobenzoyl chloride is widely used in scientific research due to its versatility:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for research purposes.

    Medicine: It serves as an intermediate in the synthesis of drugs and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals and specialty materials

Comparison with Similar Compounds

2-Fluorobenzoyl chloride can be compared with other acyl chlorides such as:

Uniqueness: The presence of the fluorine atom at the ortho position in this compound imparts unique reactivity and properties compared to its analogs. This positional isomerism can influence the compound’s reactivity and the types of products formed in chemical reactions .

Properties

IUPAC Name

2-fluorobenzoyl chloride
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InChI

InChI=1S/C7H4ClFO/c8-7(10)5-3-1-2-4-6(5)9/h1-4H
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InChI Key

RAAGZOYMEQDCTD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)F
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Molecular Formula

C7H4ClFO
Record name 2-FLUOROBENZOYL CHLORIDE
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DSSTOX Substance ID

DTXSID3025330
Record name 2-Fluorobenzoyl chloride
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Molecular Weight

158.56 g/mol
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Physical Description

2-fluorobenzoyl chloride is a colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO]
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Boiling Point

403 °F at 760 mmHg (NTP, 1992), 206 °C, Boiling point = 90-92 °C at 15 mm Hg
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Flash Point

180 °F (NTP, 1992), 180 °F
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Solubility

Decomposes (NTP, 1992)
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Density

1.304 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.328 g/cu cm at 25 °C
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Vapor Pressure

0.46 [mmHg]
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Color/Form

Liquid

CAS No.

393-52-2
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Melting Point

39 °F (NTP, 1992), 4 °C
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Synthesis routes and methods I

Procedure details

To a stirred suspension of 95.4 g of 2-fluorobenzoic acid, 2-(4-(trifluoromethyl)phenylhydrazide, in 400 ml of anhydrous diethyl ether was added, portionwise, 80.0 g of phosphorous pentachloride. Upon completion of the addition, the reaction mixture was refluxed for 1 hour and then stirred at room temperature for 16 hours. In the following order, a solution of 81.3 g of phenol in 80 ml of diethyl ether, 385 ml of methanol and sufficient water to reach the solution cloud point, were added, dropwise, to the reaction mixture. Upon standing, the reaction mixture separated into two layers. The top layer (aqueous) was extracted with diethyl ether and the extract added to the bottom layer (organic). The combined organic phase was washed with water, dried over anhydrous magnesium sulfate and concentrated to an oil. The oil was purified on a Water's Model 500 High Pressure Liquid Chromatograph using two silica gel columns and 5% ethyl acetate-hexane as the eluent. Concentration of the appropriate fractions gave 79.6 g (78.5%) of α-chloro-2-fluorobenzaldehyde, [4-(trifluoromethyl)phenyl]-hydrazone. Subsequent recrystallization from hexane gave an analytical sample, mp 48°-50°.
Quantity
95.4 g
Type
reactant
Reaction Step One
[Compound]
Name
4-(trifluoromethyl)phenylhydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Quantity
81.3 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
Quantity
385 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a stirred mixture, under nitrogen, of 3.0 g of 2-fluorobenzoic acid, 2-(2-fluorophenyl)hydrazide, 3.0 g of triphenylphosphine, and 25 ml of acetonitrile was added, dropwise, 1.6 g of carbon tetrachloride. The reaction mixture was stirred for 22 hours at ambient temperature and concentrated to an oil. Flash chromatography on silica gel, eluting with 25% ethyl acetate/hexane afforded α-chloro-2-fluorobenzaldehyde, (2-fluorophenyl)hydrazone as an oil.
Name
2-fluorobenzoic acid, 2-(2-fluorophenyl)hydrazide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 5.2 g of 2-fluorobenzoic acid, 2-(2-chlorophenyl)hydrazide, 64.3 g of triphenylphosphine, 500 ml of anhydrous acetonitrile and 19.3 ml of carbon tetrachloride was stirred at ambient temperature for 16 hours, concentrated in vacuo, and extracted with diethyl ether (4×200 ml). The extract was filtered and concentrated to an oil which, was flash chromatographed on silica utilizing hexane/ethyl acetate (25%) as the eluent. Concentration of the appropriate fractions yielded 47.5 g of α-chloro-2-fluorobenzaldehyde, (2-chlorophenyl)hydrazone.
Name
2-fluorobenzoic acid, 2-(2-chlorophenyl)hydrazide
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
64.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
19.3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a stirred mixture of 79.5 g of 2-fluorobenzoic acid, 2-(4-fluorophenyl)hydrazide in 350 ml of diethyl ether was added, portionwise, 80.0 g of phosphorous pentachloride. Upon completion of the addition, the reaction mixture was refluxed for 1 hr and then stirred at ambient temperature for 16 hrs. In the following order, a solution of 81.3 g of phenol in 80 ml of diethyl ether, 385 ml of methanol, and sufficient water to reach the solution cloud point, were added, dropwise, to the reaction mixture. Upon standing the reaction mixture separated into two layers. The bottom layer was collected, washed with water, and extracted with diethyl ether. The extract was washed with water, dried over anhydrous magnesium sulfate and concentrated to an oil. The oil was purified by flash chromatography on silica gel using 5% ethyl acetate-hexane as the eluent. Evaporation of the appropriate fractions gave 61.5 g of α-chloro-2-fluorobenzaldehyde, (4-fluorophenyl)hydrazone as an oil. Distillation gave the analytical sample bp 144°-155°.
Name
2-fluorobenzoic acid, 2-(4-fluorophenyl)hydrazide
Quantity
79.5 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
81.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
Quantity
385 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

A mixture of 5.5 g of 2-fluorobenzoic acid, 2-phenylhydrazide, 6.0 g of PCl5 and 20 ml of diethyl ether was refluxed for 1 hour, under nitrogen, and then permitted to stand at ambient temperature for about 20 hours. In the following order, a solution of 5 g of phenol in 5 ml of diethyl ether, 30 ml of methanol, and sufficient water to reach the solution cloud point, were added, dropwise, to the reaction mixture. The mixture was extracted with diethyl ether and the extract washed with water, dried over anhydrous magnesium sulfate, and concentrated in vacuo to an oil. Purification of the oil by means of flash chromatography on silica gel utilizing hexane-ethyl acetate (5%) as the eluent, followed by recrystallization from hexane yielded 1.5 g of α-chloro-2-fluorobenzaldehyde, phenylhydrazone.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Fluorobenzoyl chloride
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2-Fluorobenzoyl chloride
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2-Fluorobenzoyl chloride
Reactant of Route 4
2-Fluorobenzoyl chloride
Reactant of Route 5
2-Fluorobenzoyl chloride
Reactant of Route 6
2-Fluorobenzoyl chloride

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